molecular formula C9H6N2O2 B1298947 (E)-4-(2-Nitrovinyl)benzonitrile CAS No. 5153-73-1

(E)-4-(2-Nitrovinyl)benzonitrile

Cat. No. B1298947
CAS RN: 5153-73-1
M. Wt: 174.16 g/mol
InChI Key: CVWPMONBGNBYCJ-AATRIKPKSA-N
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Description

(E)-4-(2-Nitrovinyl)benzonitrile is a compound that falls within the broader class of benzonitriles, which are aromatic nitriles with a cyano group attached to a benzene ring. While the specific compound (E)-4-(2-Nitrovinyl)benzonitrile is not directly studied in the provided papers, the papers do discuss related compounds that can provide insight into the properties and reactions one might expect from (E)-4-(2-Nitrovinyl)benzonitrile.

Synthesis Analysis

The synthesis of related benzonitrile compounds involves the generation of nitrile ylides, which are reactive intermediates. For example, benzonitrile 4-nitrobenzylide, a related compound, is generated from N-[4-nitrobenzyl]-benzimidoyl chloride by HCl elimination with triethylamine . This suggests that similar methods could potentially be applied to synthesize (E)-4-(2-Nitrovinyl)benzonitrile, although the specific details would depend on the substituents and the desired configuration of the product.

Molecular Structure Analysis

The molecular structure of benzonitriles can be characterized by X-ray diffraction, as demonstrated by the study of smectic properties of 4-[2-(perfluoroalkyl)ethoxy]-substituted nitrobenzenes and benzonitriles . These structures often involve complex arrangements such as partially interdigitated bilayers or smectic phases, indicating that (E)-4-(2-Nitrovinyl)benzonitrile could also exhibit interesting structural properties, especially in the solid state or when part of a liquid crystal phase.

Chemical Reactions Analysis

Benzonitriles can undergo a variety of chemical reactions, including cycloadditions. The paper on benzonitrile 4-nitrobenzylide shows that it can react with multiple dipolarophiles to form pyrroles and 1-pyrrolines . This indicates that (E)-4-(2-Nitrovinyl)benzonitrile might also participate in similar cycloaddition reactions, potentially leading to a range of heterocyclic compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzonitriles can be quite diverse. For instance, the thermal properties of perfluoroalkyl-substituted nitrobenzenes and benzonitriles reveal that they can exhibit smectic A and B phases, with layer spacings that are multiples of the calculated molecular length . This suggests that (E)-4-(2-Nitrovinyl)benzonitrile may also display unique thermal properties and phase behaviors, which could be relevant for applications in materials science, particularly in the field of liquid crystals.

Scientific Research Applications

Synthesis and Chemical Reactions

  • Regiocontrol in Cycloadditions : The regiocontrol of nitrile oxide cycloadditions to allyl alcohols, including benzonitrile oxides, has been demonstrated. This process is significantly accelerated by magnesium alkoxide and leads to regioselective production of specific cycloadducts, indicating potential applications in specialized chemical syntheses (Kanemasa, Nishiuchi, & Wada, 1992).

Corrosion Inhibition

  • Inhibiting Corrosion in Metals : Benzonitrile derivatives, including variants of the (E)-4-(2-Nitrovinyl)benzonitrile structure, have been evaluated as corrosion inhibitors for metals like mild steel in acidic environments. Experimental and computational studies suggest their effectiveness in this role, highlighting potential applications in industrial maintenance and preservation (Chaouiki et al., 2018).

Antimicrobial Activity

  • Antibacterial and Antifungal Properties : Some benzonitrile derivatives have been studied for their antimicrobial properties. Certain compounds, structurally related to (E)-4-(2-Nitrovinyl)benzonitrile, have shown significant activity against both Gram-positive and Gram-negative bacteria, as well as notable antifungal properties (Fadda, Afsah, & Awad, 2013).

Catalysis and Organic Synthesis

  • Catalyzed Cyanation of Aromatic C-H Bonds : Research has been conducted on the rhodium(III)-catalyzed cyanation of aromatic C-H bonds using benzonitrile derivatives. This process is important for the synthesis of 2-(alkylamino)benzonitriles, suggesting applications in complex organic synthesis (Dong et al., 2015).

Environmental Applications

  • Degradation by Fungi : Certain fungi, like Fusarium solani, can degrade aromatic nitriles including benzonitrile, potentially playing a role in environmental biodegradation of nitrilic herbicides and related compounds (Harper, 1977).

Safety And Hazards

The safety information for “(E)-4-(2-Nitrovinyl)benzonitrile” includes several precautionary statements: P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) . The hazard statement for this compound is H302 (Harmful if swallowed) .

properties

IUPAC Name

4-[(E)-2-nitroethenyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O2/c10-7-9-3-1-8(2-4-9)5-6-11(12)13/h1-6H/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVWPMONBGNBYCJ-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=C[N+](=O)[O-])C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/[N+](=O)[O-])C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-4-(2-Nitrovinyl)benzonitrile

CAS RN

5153-73-1
Record name trans-4-(2-Nitroethenyl)benzonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
19
Citations
D Chang, J Chen, Y Liu, H Huang, A Qin… - The Journal of Organic …, 2020 - ACS Publications
A three-component reaction has been developed for the construction of multiaryl-substituted pyrrole derivatives from arylketones, amines, and nitrovinylarenes under metal-free …
Number of citations: 11 pubs.acs.org
X Han, Y Huang, L Wei, H Chen, Y Guo, Z Tang… - Bioorganic & Medicinal …, 2020 - Elsevier
Fructose-1,6-bisphosphatase (FBPase) is an attractive target for affecting the GNG pathway. In our previous study, the C128 site of FBPase has been identified as a new allosteric site, …
Number of citations: 6 www.sciencedirect.com
BV Rokade, KR Prabhu - Organic & Biomolecular Chemistry, 2013 - pubs.rsc.org
A novel, mild and convenient method for the nitrodecarboxylation of substituted cinnamic acid derivatives to their nitroolefins is achieved using a catalytic amount of CuCl (10 mol%) and …
Number of citations: 58 pubs.rsc.org
NM Hemmaragala, H Abrahamse, BPA George… - Catalysis Letters, 2016 - Springer
The [3+2] cycloaddition reaction between nitroolefins and alkyl/aryl azides was studied using functionalized silver nanoparticles (FnAgNPs) of average diameter 23 ± 1 nm as catalyst …
Number of citations: 5 link.springer.com
S Figueredo López, M Quintero - María, Redefining the Electrophilic … - papers.ssrn.com
In the present work a new definition for the electrophilic descriptor is proposed. The expansion of the change in the energy of an electronic system in a third-order Taylor series was …
Number of citations: 0 papers.ssrn.com
M Sathish, J Chetna, N Hari Krishna… - The Journal of …, 2016 - ACS Publications
An operationally simple and mild one-pot protocol for the synthesis of a variety of 3,5-diarylpyridines from β-nitrostyrenes was achieved by using elemental iron. This reaction proceeds …
Number of citations: 25 pubs.acs.org
V Dianati, A Kwiatkowska, F Couture… - Journal of Medicinal …, 2018 - ACS Publications
The serine protease, PACE4, is a proprotein convertase that plays a substantial role in malignancy of prostate cancer. Our initial selective PACE4 inhibitor (Ac-LLLLRVKR-NH 2 ) has …
Number of citations: 4 pubs.acs.org
V Dianati, P Navals, F Couture… - Journal of Medicinal …, 2018 - ACS Publications
Paired basic amino acid cleaving enzyme 4 (PACE4), a serine endoprotease of the proprotein convertases family, has been recognized as a promising target for prostate cancer. We …
Number of citations: 8 pubs.acs.org
FS Nanoparticle - researchgate.net
The [3? 2] cycloaddition reaction between nitroolefins and alkyl/aryl azides was studied using functionalized silver nanoparticles (FnAgNPs) of average diameter 23±1 nm as catalyst …
Number of citations: 0 www.researchgate.net
V Dianati - core.ac.uk
This thesis deals with the design, synthesis and pharmacological evaluation of peptidomimetic inhibitors of PACE4, a pro-protein convertase. These compounds are studied as a …
Number of citations: 2 core.ac.uk

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